molecular formula C12H14O4 B12610505 3-(3-Methoxyphenyl)prop-2-en-1-yl methyl carbonate CAS No. 897963-50-7

3-(3-Methoxyphenyl)prop-2-en-1-yl methyl carbonate

Cat. No.: B12610505
CAS No.: 897963-50-7
M. Wt: 222.24 g/mol
InChI Key: JVWUZHYQAPGWJI-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)prop-2-en-1-yl methyl carbonate is an organic compound with a unique structure that includes a methoxyphenyl group and a prop-2-en-1-yl methyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)prop-2-en-1-yl methyl carbonate typically involves the reaction of 3-methoxybenzaldehyde with propargyl alcohol in the presence of a base, followed by carbonation using methyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)prop-2-en-1-yl methyl carbonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxyphenyl)prop-2-en-1-yl methyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)prop-2-en-1-yl methyl carbonate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a role in inflammation and neurodegeneration . By inhibiting this pathway, the compound can exert anti-inflammatory and neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
  • 2-Methyl-3-phenyl-2-propen-1-ol
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

3-(3-Methoxyphenyl)prop-2-en-1-yl methyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

CAS No.

897963-50-7

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-(3-methoxyphenyl)prop-2-enyl methyl carbonate

InChI

InChI=1S/C12H14O4/c1-14-11-7-3-5-10(9-11)6-4-8-16-12(13)15-2/h3-7,9H,8H2,1-2H3

InChI Key

JVWUZHYQAPGWJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=CCOC(=O)OC

Origin of Product

United States

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